

## The Discovery and History of Chloroquine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Synthesis, Rediscovery, and Evolving Utility of a Landmark Antimalarial Agent

### Introduction

For much of human history, malaria, a parasitic disease transmitted by Anopheles mosquitoes, has been a significant cause of global morbidity and mortality. The quest for effective treatments has been a long and arduous journey, marked by serendipitous discoveries and intensive scientific endeavors. This technical guide provides a comprehensive overview of the discovery and history of ch**loroquine**, a synthetic 4-aminoquinoline compound that revolutionized malaria therapy and became a cornerstone of global public health efforts in the 20th century. We will delve into its chemical origins, the key experiments that established its efficacy, its mechanism of action, and the eventual rise of resistance that curtailed its widespread use. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the lifecycle of a truly transformative therapeutic agent.

# From Natural Bark to Synthetic Analogs: The Genesis of Chloroquine

The story of ch**loroquine** begins with its natural predecessor, quinine. For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1] The active alkaloid, quinine, was isolated in 1820 and became the first effective chemical treatment for



malaria.[1] However, reliance on a natural source, particularly during times of global conflict, spurred the search for synthetic alternatives.

Following World War I, German chemists at Bayer, a part of I.G. Farbenindustrie, embarked on a program to develop synthetic antimalarials. This research led to the synthesis of "Resochin," a 4-aminoquinoline compound, by Hans Andersag in 1934.[2][3] Initial tests in avian malaria models showed it to be as effective as the then-standard synthetic, mepacrine (Atabrine), but it was deemed "too toxic for practical use in humans" after a small-scale trial in patients with general paresis.[2] This assessment, later known as the "Resochin error," led Bayer to shelve the compound in favor of a less toxic, albeit less effective, derivative named Sontochin.[2][4]

## The World War II Imperative: The Rediscovery and Rise of a "Miracle Drug"

The landscape of malaria control was dramatically altered during World War II. The Japanese occupation of Java in 1942 cut off the Allied forces from the world's primary source of quinine. [5][6] This created a strategic crisis, as malaria was causing massive casualties among troops in the Pacific theater.[7] In response, the United States government launched an intensive antimalarial drug development program, screening over 14,000 compounds.[7][8]

In 1943, Allied forces in Tunis captured samples of Sontochin, the derivative of Resochin that the Germans had pursued.[2] This compound, given the survey number SN-6911, was sent to the United States for evaluation.[2] Concurrently, American chemists independently synthesized the compound previously known as Resochin, assigning it the number SN 7618.[9] Extensive clinical trials, including those conducted at the Stateville Penitentiary, demonstrated that SN 7618 was not only highly effective but also safer and better tolerated than mepacrine. [5][10] It was this American research that firmly established the superior profile of the drug that would be named chloroquine.[5] Hailed as a "magic bullet," it was found to be effective against all four species of malaria parasites known at the time.[5]

# Quantitative Data: Early Efficacy of Chloroquine (SN 7618)

The initial clinical trials during and immediately after World War II established the remarkable efficacy of ch**loroquine**. The data from these studies, particularly against Plasmodium vivax,



demonstrated rapid parasite and fever clearance.

| Table 1: Early Clinical Efficacy of<br>Chloroquine against P. vivax Malaria |                                                                                                        |
|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Study Population                                                            | Military personnel with naturally acquired vivax infections[10]                                        |
| Treatment Regimen                                                           | Various, including single doses and multi-day courses (e.g., 1.0 g over 16-24 hours)[10]               |
| Primary Outcomes                                                            |                                                                                                        |
| Fever Subsidence                                                            | Prompt[10]                                                                                             |
| Parasite Clearance                                                          | Disappeared in all cases within 36 hours[10]                                                           |
| Cure Rate (Blood-Stage)                                                     | Total doses of 0.3g to 0.6g were consistently curative for the blood-stage of P. vivax infection. [11] |
| Relapse Interval                                                            | Longer than that following the standard mepacrine course[10]                                           |

# Mechanism of Action: Disrupting the Parasite's Detoxification Pathway

Chloroquine's efficacy stems from its ability to interfere with a critical process in the malaria parasite's life cycle within red blood cells. The parasite resides in an acidic digestive vacuole where it digests the host's hemoglobin to obtain amino acids.[1][12] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (the malaria pigment).[1][12]

Chloroquine, a weak base, readily diffuses into the red blood cell and the parasite's acidic digestive vacuole.[12] Inside the vacuole, it becomes protonated and trapped, reaching concentrations hundreds of times higher than in the surrounding plasma.[12] This accumulation of chloroquine is believed to cap the growing hemozoin crystal, preventing further heme polymerization.[1] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, lysis and death of the parasite.[1][12]





Click to download full resolution via product page

Diagram 1: Chloroquine's Mechanism of Action.

### **Key Experimental Protocols**

The development and validation of ch**loroquine** relied on a series of experimental models, progressing from avian malaria to human clinical trials.

### In Vivo Avian Malaria Screening (circa 1940s)

The large-scale screening of antimalarial compounds during World War II heavily utilized avian malaria models due to their practicality and reproducibility. While specific protocols varied, a general methodology can be reconstructed.



Objective: To determine the suppressive activity of novel compounds against blood-stage malaria parasites.

Model Organism: Canaries (Serinus canaria) or ducks, infected with Plasmodium cathemerium or Plasmodium lophurae.

#### Methodology:

- Infection: Birds were inoculated intravenously or intramuscularly with a standardized dose of parasitized red blood cells from a donor bird.
- Compound Administration: Test compounds were administered orally via gavage or mixed with food, starting on the day of infection and continuing for a set period (e.g., 4-6 days). A range of doses was typically tested.
- Monitoring: Thin blood smears were taken daily from a wing vein. The smears were stained with Giemsa stain.
- Parasitemia Quantification: The number of parasitized red blood cells per 10,000 red blood cells was counted under a microscope.
- Efficacy Assessment: The efficacy of the compound was determined by comparing the mean
  parasitemia in the treated group to that of an untreated control group. A significant reduction
  in parasitemia indicated antimalarial activity. The "quinine equivalent" was often used as a
  benchmark, representing the dose of the test compound that produced the same
  suppressive effect as a standard dose of quinine.

Diagram 2: Avian Malaria Screening Workflow.

# Human Clinical Trials (Stateville Penitentiary and Military Studies)

The definitive efficacy and safety data for ch**loroquine** were generated in human trials. The studies at the Stateville Penitentiary are a notable, albeit ethically complex, example of this research.

### Foundational & Exploratory





Objective: To determine the therapeutic efficacy, safety, and optimal dosage of chloroquine for acute attacks of vivax malaria.

Study Population: Prisoner volunteers at Stateville Penitentiary and military personnel returning from malaria-endemic regions.[10]

#### Methodology:

- Infection (Volunteer Studies): Healthy volunteers were infected with Plasmodium vivax (e.g., Chesson strain) via the bites of infected Anopheles mosquitoes or by intravenous injection of infected blood.
- Treatment Initiation: Once a patent parasitemia and fever developed, treatment with chloroquine (SN 7618) was initiated.
- Dosage Regimens: A variety of dosage schedules were tested. A common and effective regimen involved an initial dose of 0.6 g of chloroquine base, followed by 0.3 g after 6-8 hours, and then 0.3 g on two consecutive days, for a total dose of 1.5 g of base over 3 days.
   [11]
- Clinical and Parasitological Monitoring:
  - Clinical: Patients were monitored for resolution of fever and other clinical symptoms.
  - Parasitological: Thick and thin blood smears were prepared daily until parasites were no longer detectable, and then periodically thereafter to monitor for relapse.
- Toxicity and Tolerance Assessment: Patients were monitored for adverse effects, including gastrointestinal distress, visual disturbances, and pruritus. Blood and urine samples were analyzed to assess renal and hepatic function.
- Efficacy Endpoints:
  - Prompt termination of the clinical attack: Measured by the time to fever resolution.
  - Rapid clearance of parasitemia: Measured by the time until blood smears became negative.



Radical cure: Defined as the prevention of subsequent relapses. (Note: Chloroquine was
found to be highly effective against blood-stage parasites but did not produce a radical
cure for relapsing P. vivax malaria).

## The Inevitable Challenge: Chloroquine Resistance

Following its widespread adoption after World War II, chloroquine became the cornerstone of the Global Malaria Eradication Programme launched by the WHO in 1955.[1] Its extensive use, however, exerted immense selective pressure on the parasite population. The first confirmed cases of chloroquine-resistant P. falciparum emerged independently in Southeast Asia (Thai-Cambodian border) and South America (Colombia/Venezuela) in the late 1950s and early 1960s.[1][10][13] From these epicenters, resistance spread globally over the subsequent decades.

| Table 2: Emergence of Chloroquine<br>Resistance in P. falciparum |                                               |
|------------------------------------------------------------------|-----------------------------------------------|
| Region/Country                                                   | Year of First Report                          |
| Southeast Asia (Thai-Cambodian border)                           | 1957[1]                                       |
| South America (Colombia/Venezuela)                               | ~1960[1]                                      |
| Papua New Guinea                                                 | Mid-1970s[1]                                  |
| East Africa (Kenya, Tanzania)                                    | 1978[1][14]                                   |
| Sudan, Uganda, Zambia, Malawi                                    | By 1983[1]                                    |
| West Africa                                                      | Spread progressively after the late 1970s[13] |
| Indonesia                                                        | 1974[15]                                      |

The primary mechanism of chloroquine resistance in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane.[15] In sensitive parasites, the wild-type PfCRT protein does not transport protonated chloroquine. However, mutations in the pfcrt gene, most notably the K76T mutation, alter the transporter protein, enabling it to actively pump protonated chloroquine out of the digestive vacuole. This efflux mechanism prevents the drug from



reaching the high concentrations needed to inhibit hemozoin formation, thus rendering the parasite resistant.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. The Public Health Impact of Chloroquine Resistance in Africa The Intolerable Burden of Malaria: A New Look at the Numbers NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Landmark article July 20, 1946: Chloroquine for treatment of acute attacks of vivax malaria. By Harry Most, Irving M. London, Charles A. Kane, Paul H. Lavietes, Edmund F. Schroeder and Joseph M. Hayman, Jr PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ACTIVITY of a new antimalarial agent, chloroquine (SN 7618) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine | C18H26ClN3 | CID 2719 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Malaria; observations on treatment with chloroquine (SN7618) and combined quinine and plasmochin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. History | AMEDD Center of History & Heritage [achh.army.mil]
- 10. journals.asm.org [journals.asm.org]
- 11. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 12. History and importance of antimalarial drug resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroquine for treatment of acute attacks of vivax malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studies in human malaria; the protective and therapeutic action of chloroquine (SN 7618) against St. Elizabeth strain vivax malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Chloroquine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675141#discovery-and-history-of-chloroquine-as-an-antimalarial]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com